![molecular formula C9H8Br2O B1353493 1-(2,2-Dibromovinyl)-4-methoxybenzene CAS No. 60512-57-4](/img/structure/B1353493.png)
1-(2,2-Dibromovinyl)-4-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(2,2-Dibromovinyl)-4-methoxybenzene” has been reported. For example, a CoreyeFuchs type reaction of 1-(2,2-dibromovinyl)-4phenylbenzene and 1-(2,2-dibromovinyl)-4-(phenylethynyl)benzene with Cs2CO3 in DMSO and in the presence of water gave 4ethynylbiphenyl . Another study reported the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
Molecular Structure Analysis
The linear formula of “1-(2,2-Dibromovinyl)-4-methoxybenzene” is C8H6Br2. The InChI code is 1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H and the InChI key is CYLVUSZHVURAOY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Dibromovinyl derivatives are valuable synthetic tools in organic chemistry, which have been widely applied in the construction of functionalized molecules .
Physical And Chemical Properties Analysis
The physical form of “1-(2,2-Dibromovinyl)-4-methoxybenzene” is liquid. It is stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Scientific Research Applications of 1-(2,2-Dibromovinyl)-4-methoxybenzene
Polymerization and Material Synthesis
1-(2,2-Dibromovinyl)-4-methoxybenzene has been studied in the context of polymerization. Anionic polymerization of methoxy-substituted divinylbenzenes, including compounds similar to 1-(2,2-Dibromovinyl)-4-methoxybenzene, was explored by Otake et al. (2017). They found that these compounds can be polymerized using specific conditions to achieve polymers with predictable molecular weights and narrow distributions. This research suggests potential applications in material science for creating novel polymers with specific properties (Otake et al., 2017).
Chemical Structure Analysis
Research on the crystal structure of compounds similar to 1-(2,2-Dibromovinyl)-4-methoxybenzene, such as 1-lithio-2-methoxybenzene, provides insights into the molecular arrangement and potential reactivity of these substances. Harder et al. (1988) conducted such a study, using X-ray diffraction techniques to understand the structure and potential chemical interactions (Harder et al., 1988).
Electrochemical Studies
The electrochemical behavior of compounds like 1-(2,2-Dibromovinyl)-4-methoxybenzene is of interest in environmental chemistry and material science. McGuire and Peters (2016) studied the electrochemical reduction of methoxychlor, a related compound, finding insights into the electrochemical pathways and potential environmental degradation processes of these types of chemicals (McGuire & Peters, 2016).
Capsule Assembly and Molecular Interaction
Kobayashi et al. (2003) explored the assembly of molecular capsules using compounds including methoxy-substituted benzenes, akin to 1-(2,2-Dibromovinyl)-4-methoxybenzene. Their research delved into the formation of heterodimeric capsules through hydrogen bonding and CH-halogen interactions, demonstrating the potential for these compounds in constructing complex molecular architectures (Kobayashi et al., 2003).
Crystallography and Molecular Properties
Investigations into the structures of methoxybenzene derivatives provide insights into the physical and chemical properties of these molecules. Studies like that of Fun et al. (1997) have reported on the crystal structures of various methoxybenzenes, including their molecular conformations and intermolecular interactions, which are essential for understanding the reactivity and applications of compounds like 1-(2,2-Dibromovinyl)-4-methoxybenzene (Fun et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1-(2,2-dibromoethenyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVWFREMZVRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446200 | |
Record name | 1-(2,2-dibromovinyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dibromovinyl)-4-methoxybenzene | |
CAS RN |
60512-57-4 | |
Record name | 1-(2,2-Dibromoethenyl)-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60512-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2-dibromovinyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.